molecular formula C21H18ClN3S B2727378 2-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207049-87-3

2-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B2727378
CAS No.: 1207049-87-3
M. Wt: 379.91
InChI Key: RBHDEKMPLNQUHM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C21H18ClN3S and its molecular weight is 379.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of pyrazole, isoxazole, and various benzodiazepine derivatives, including compounds with structural similarities to 2-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine, has been achieved through multi-component cyclo-condensation reactions. These reactions often utilize microwave techniques in aqueous media, highlighting the compound's synthetic accessibility and the potential for structural diversification (Kendre, Landge, & Bhusare, 2015).

The structural characterization of such compounds, including their crystalline forms and molecular arrangements, has been detailed through various spectroscopic and X-ray diffraction studies. These studies provide insight into the compounds' molecular geometries and electronic structures, which are crucial for understanding their reactivity and interaction with biological targets (Prabhudeva et al., 2017).

Biological Activities

Several derivatives have demonstrated significant biological activities, making them of interest in the development of new therapeutic agents:

  • Anticancer Activity: Derivatives have shown potent inhibitory activity against specific cancer cell lines, such as the MCF-7 human breast adenocarcinoma cell line, indicating their potential as anticancer agents (Abdellatif et al., 2014).
  • Antibacterial and Antifungal Activities: Compounds in this category have been evaluated for their antibacterial and antifungal properties, with some showing better efficacy than standard drugs like chloramphenicol against both Gram-positive and Gram-negative bacteria (Asiri & Khan, 2011).
  • Antidepressant Activities: Pyrazoline derivatives, including those related to the compound , have been investigated for their antidepressant activities, showing promising results in behavioral tests on mice (Palaska et al., 2001).

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[(2,5-dimethylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3S/c1-14-3-4-15(2)17(11-14)13-26-21-20-12-19(24-25(20)10-9-23-21)16-5-7-18(22)8-6-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHDEKMPLNQUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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